molecular formula C11H11N5S B1407195 2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine CAS No. 1281422-81-8

2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Cat. No. B1407195
CAS RN: 1281422-81-8
M. Wt: 245.31 g/mol
InChI Key: BVOBTWRRNXEDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H11N5S and a molecular weight of 245.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a triazolopyridazine ring via a carbon atom. An ethan-1-amine group is also attached to the triazolopyridazine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.30 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Anticancer Activity

Triazolopyridazine derivatives have been explored for their potential anticancer properties. Research indicates that certain compounds within this class can exhibit cytotoxic activity against various cancer cell lines, including breast cancer .

Antimicrobial and Antibacterial Properties

These compounds also show promise in antimicrobial and antibacterial applications. Studies have demonstrated effectiveness against a range of bacterial strains, which could be pivotal in developing new antibiotics .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory potential of triazolopyridazine derivatives is another area of interest. They may offer new pathways for pain relief and inflammation control .

Antioxidant Effects

The antioxidant capacity of these molecules is being investigated, which could lead to applications in preventing oxidative stress-related diseases .

Antiviral Applications

Research into the antiviral properties of triazolopyridazine derivatives could contribute to the treatment of various viral infections .

Enzyme Inhibition

These compounds have been identified as potential enzyme inhibitors, such as carbonic anhydrase and cholinesterase inhibitors, which have therapeutic implications in several conditions .

Antidiabetic Activity

Some triazolopyridazine derivatives have shown antidiabetic activity, which could be significant in managing type II diabetes mellitus .

Anti-platelet Aggregation

The ability to inhibit platelet aggregation is another notable application, with implications for cardiovascular health and the treatment of thrombotic disorders .

properties

IUPAC Name

2-(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-6-5-11-14-13-10-4-3-8(15-16(10)11)9-2-1-7-17-9/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOBTWRRNXEDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CCN)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 3
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 4
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 5
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine
Reactant of Route 6
2-(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine

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